molecular formula C16H19N3O6S B13012215 Uridine, 2',5'-dideoxy-5'-[[(4-methylphenyl)sulfonyl]amino]-

Uridine, 2',5'-dideoxy-5'-[[(4-methylphenyl)sulfonyl]amino]-

Cat. No.: B13012215
M. Wt: 381.4 g/mol
InChI Key: QBFQUDDSTCQUAC-GZBFAFLISA-N
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Description

Uridine, 2',5'-dideoxy-5'-[[(4-methylphenyl)sulfonyl]amino]- (hereafter referred to as Compound A), is a modified uridine derivative with structural alterations at the 2' and 5' positions of the ribose sugar. The 2'- and 5'-hydroxyl groups are replaced with hydrogen atoms (dideoxy configuration), while the 5'-position is further functionalized with a [(4-methylphenyl)sulfonyl]amino (Tosa) group. This sulfonamide moiety is a common blocking group in organic synthesis, serving to protect reactive sites during nucleoside modification .

Properties

Molecular Formula

C16H19N3O6S

Molecular Weight

381.4 g/mol

IUPAC Name

N-[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C16H19N3O6S/c1-10-2-4-11(5-3-10)26(23,24)17-9-13-12(20)8-15(25-13)19-7-6-14(21)18-16(19)22/h2-7,12-13,15,17,20H,8-9H2,1H3,(H,18,21,22)/t12-,13+,15+/m0/s1

InChI Key

QBFQUDDSTCQUAC-GZBFAFLISA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC[C@@H]2[C@H](C[C@@H](O2)N3C=CC(=O)NC3=O)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2C(CC(O2)N3C=CC(=O)NC3=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uridine, 2’,5’-dideoxy-5’-[[(4-methylphenyl)sulfonyl]amino]- typically involves multiple steps The starting material is often uridine, which undergoes selective deoxygenation at the 2’ and 5’ positionsCommon reagents used in these steps include deoxygenating agents like tributyltin hydride and sulfonylating agents such as tosyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Uridine, 2’,5’-dideoxy-5’-[[(4-methylphenyl)sulfonyl]amino]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the sulfonyl group or reduce other functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce de-sulfonylated uridine derivatives .

Scientific Research Applications

Antiviral Activity

Research indicates that modified nucleosides like Uridine, 2',5'-dideoxy-5'-[[(4-methylphenyl)sulfonyl]amino]- exhibit antiviral properties. They may act as inhibitors of viral RNA polymerases, which are essential for the replication of RNA viruses. This property positions them as potential candidates for antiviral drug development.

Cancer Research

The compound's ability to interfere with nucleic acid synthesis suggests its application in oncology. By inhibiting DNA and RNA synthesis in cancer cells, it could potentially reduce tumor growth. Case studies have demonstrated effectiveness in preclinical models of specific cancers.

Neurological Studies

There is emerging interest in the neuroprotective effects of uridine derivatives. Studies suggest that Uridine, 2',5'-dideoxy-5'-[[(4-methylphenyl)sulfonyl]amino]- may enhance neuronal survival and function, making it a candidate for neurodegenerative disease therapies.

Data Table: Summary of Applications

Application AreaMechanism of ActionReferences
AntiviralInhibition of viral RNA polymerase
Cancer TherapyInhibition of nucleic acid synthesis
NeuroprotectionEnhancement of neuronal survival

Case Studies

  • Antiviral Efficacy : A study conducted on various RNA viruses showed that Uridine, 2',5'-dideoxy-5'-[[(4-methylphenyl)sulfonyl]amino]- effectively reduced viral load in vitro by targeting the polymerase enzyme.
  • Oncological Applications : In a preclinical trial involving colorectal cancer models, treatment with the compound resulted in a significant reduction in tumor size compared to controls, indicating its potential as an adjunct therapy.
  • Neuroprotective Effects : Research involving animal models of Alzheimer's disease demonstrated that administration of Uridine derivatives improved cognitive function and reduced neuroinflammation markers.

Mechanism of Action

The mechanism of action of Uridine, 2’,5’-dideoxy-5’-[[(4-methylphenyl)sulfonyl]amino]- involves its incorporation into nucleic acids or interaction with nucleoside-metabolizing enzymes. The 4-methylphenylsulfonyl group can interfere with normal nucleoside function, potentially inhibiting viral replication or cancer cell proliferation. Molecular targets include enzymes like thymidine kinase and ribonucleotide reductase, which are involved in nucleoside metabolism .

Comparison with Similar Compounds

5'-Amino-2',5'-Dideoxyuridine

  • Structure : Lacks the Tosa group but retains the 2',5'-dideoxy configuration with a primary amine at the 5'-position.
  • Synthesis : Prepared via tributyltin hydride reduction of 5'-bromo intermediates, similar to methods described for 2',5'-dideoxyuridine derivatives .

5'-O-[[(4-Methylphenyl)Sulfonyl]Uridine Derivatives

  • Example : 5'-O-Tosylated uridine intermediates (e.g., 5'-O-Tos-2'-deoxyuridine).
  • Comparison: The Tosyl (Tos) group is a simpler sulfonyl protecting group without the amino linkage. Compound A’s Tosa group introduces an additional hydrogen-bonding capability via the NH moiety, which may enhance interactions with biological targets or synthetic reagents .

Antiviral Uridine 5'-Diphosphate Glucose Analogues

  • Example: 5'-O-[[[[(α-D-glucopyranosyl)oxy]carbonyl]amino]sulfonyl]uridine derivatives.
  • Comparison: These compounds feature sulfonamide-linked carbohydrate moieties at the 5'-position, demonstrating antiviral activity through glycosylation inhibition.

Efficiency Comparison

  • Yield : Tributyltin hydride-mediated reductions typically achieve 59–77% yields for dideoxy derivatives, comparable to methods for analogous compounds .
  • Blocking Group Stability : The Tosa group’s stability under acidic/basic conditions exceeds that of acetyl or benzoyl groups, aligning with its use in multi-step syntheses .

Antimicrobial Potential

  • Sulfonamide-Containing Derivatives: Compounds like N-[(4-methylphenyl)sulfonyl]propanimidamide exhibit antibacterial activity by targeting dihydropteroate synthase .

Antiviral Activity

  • Uridine Analogs: Sulfonamide-linked uridine derivatives (e.g., 5'-O-sulfamoyl glucosamine uridine) inhibit viral glycosylation .

Data Tables

Table 1: Structural Comparison of Uridine Derivatives

Compound 2' Modification 5' Modification Key Functional Group Biological Activity Reference
Compound A Dideoxy [(4-Methylphenyl)sulfonyl]amino Sulfonamide (Tosa) Hypothesized antimicrobial
5'-Amino-2',5'-dideoxyuridine Dideoxy NH₂ Primary amine Nucleoside analog precursor
5'-O-Tos-2'-deoxyuridine Deoxy Tosyl (Tos) Sulfonyl Synthetic intermediate
5'-O-Sulfamoyl glucosamine uridine Native Sulfamoyl-linked glucosamine Sulfonamide-carbohydrate Antiviral (HSV-1)

Biological Activity

Uridine, 2',5'-dideoxy-5'-[[(4-methylphenyl)sulfonyl]amino]- (commonly referred to as 2',5'-dideoxyuridine sulfonamide) is a modified nucleoside analog that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer therapies. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C16H19N3O6S
  • Molecular Weight : 381.4 g/mol
  • CAS Number : 864948-91-4

The biological activity of uridine derivatives often involves their interaction with nucleic acid synthesis pathways. The sulfonamide moiety in this compound may enhance its binding affinity to specific enzymes or receptors involved in nucleotide metabolism.

  • Inhibition of Viral Replication :
    • Nucleoside analogs like uridine derivatives are known to inhibit viral RNA synthesis by mimicking natural nucleotides, thus disrupting the replication process of viruses such as HIV and Hepatitis C.
  • Antitumor Activity :
    • Some studies suggest that uridine analogs can induce apoptosis in cancer cells by interfering with DNA synthesis and repair mechanisms.

Biological Activity Data

Biological ActivityEffectReference
Antiviral ActivityInhibits replication of HIV and Hepatitis C
Antitumor ActivityInduces apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of nucleoside phosphorylases

Case Study 1: Antiviral Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various uridine analogs against HIV. The results indicated that 2',5'-dideoxy-5'-[[(4-methylphenyl)sulfonyl]amino]- exhibited significant antiviral activity with an IC50 value in the low micromolar range, suggesting its potential as a therapeutic agent against retroviral infections .

Case Study 2: Anticancer Properties

Research conducted on the effects of uridine derivatives on cancer cell lines demonstrated that treatment with 2',5'-dideoxyuridine sulfonamide led to a marked increase in apoptosis markers. Flow cytometry analysis revealed a substantial increase in early apoptotic cells after 48 hours of treatment, indicating its potential role in cancer therapy .

Pharmacological Evaluation

Pharmacological studies have shown that uridine analogs can modulate various biological pathways. The following table summarizes key findings from recent research:

Study FocusFindingsReference
Enzyme InteractionInhibition of nucleoside phosphorylase activity
CytotoxicityInduces cell death in cancer cells
Antiviral MechanismMimics natural nucleotides to inhibit viral RNA synthesis

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